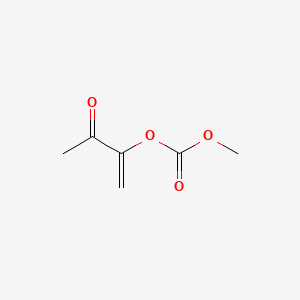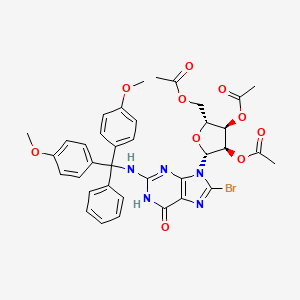![molecular formula C9H5FN2S B583279 2-(6-フルオロベンゾ[d]チアゾール-2-イル)アセトニトリル CAS No. 157764-07-3](/img/structure/B583279.png)
2-(6-フルオロベンゾ[d]チアゾール-2-イル)アセトニトリル
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(6-Fluorobenzo[d]thiazol-2-yl)acetonitrile is a chemical compound that belongs to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. The presence of a fluorine atom at the 6th position of the benzothiazole ring and a nitrile group attached to the acetonitrile moiety makes this compound unique. Benzothiazole derivatives are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
科学的研究の応用
2-(6-Fluorobenzo[d]thiazol-2-yl)acetonitrile has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex benzothiazole derivatives with potential biological activities.
Biology: The compound is studied for its antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and inflammatory conditions.
作用機序
Target of Action
The compound 2-(6-Fluorobenzo[d]thiazol-2-yl)acetonitrile, also known as (6-fluoro-1,3-benzothiazol-2-yl)acetonitrile, is a benzothiazole derivative. Benzothiazole derivatives have been found to exhibit a wide range of biological activities. They have been reported to target various enzymes and receptors, including those involved in the pathogenesis of tuberculosis and inflammation .
Mode of Action
For instance, some benzothiazole derivatives have been found to inhibit the enzyme DprE1, which is essential for the survival of Mycobacterium tuberculosis . Others have been shown to inhibit cyclooxygenase (COX) enzymes, which play a key role in inflammation .
Biochemical Pathways
Benzothiazole derivatives can affect several biochemical pathways. In the context of tuberculosis, they can inhibit the synthesis of arabinan, a key component of the mycobacterial cell wall, by targeting the enzyme DprE1 . In the context of inflammation, they can inhibit the synthesis of prostaglandins, which are mediators of inflammation, by targeting COX enzymes .
Pharmacokinetics
They are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents .
Result of Action
The result of the compound’s action would depend on its specific targets and mode of action. For instance, benzothiazole derivatives that inhibit DprE1 can potentially inhibit the growth of Mycobacterium tuberculosis . Those that inhibit COX enzymes can potentially reduce inflammation .
生化学分析
Biochemical Properties
Benzothiazole derivatives have been found to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is largely dependent on the specific structure of the benzothiazole derivative .
Cellular Effects
Benzothiazole derivatives have been reported to exhibit cytotoxic activity on human tumor cell lines . They can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Benzothiazole derivatives have been shown to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Benzothiazole derivatives have been synthesized and evaluated for their in vitro and in vivo activity .
Dosage Effects in Animal Models
The effects of 2-(6-Fluorobenzo[d]thiazol-2-yl)acetonitrile at different dosages in animal models have not been reported. Benzothiazole derivatives have shown promising results in in vitro and in vivo studies .
Metabolic Pathways
Benzothiazole derivatives have been found to interact with various enzymes and cofactors .
Transport and Distribution
Benzothiazole derivatives have been studied for their interactions with transporters and binding proteins .
Subcellular Localization
Benzothiazole derivatives have been studied for their effects on the activity or function of specific compartments or organelles .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Fluorobenzo[d]thiazol-2-yl)acetonitrile typically involves the following steps:
Starting Materials: The synthesis begins with 2-amino-6-fluorobenzothiazole and acetonitrile.
Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate (K₂CO₃) and a suitable solvent like ethanol.
Procedure: The 2-amino-6-fluorobenzothiazole is reacted with acetonitrile under reflux conditions.
Industrial Production Methods
Industrial production methods for 2-(6-Fluorobenzo[d]thiazol-2-yl)acetonitrile may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions
2-(6-Fluorobenzo[d]thiazol-2-yl)acetonitrile undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom at the 6th position can be substituted with other functional groups using appropriate reagents.
Nucleophilic Addition: The nitrile group can undergo nucleophilic addition reactions to form amides or other derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride (NaH) or lithium diisopropylamide (LDA) can be used for substitution reactions.
Nucleophilic Addition: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used for nucleophilic addition.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO₄) or reducing agents like hydrogen gas (H₂) in the presence of a catalyst can be used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various fluorinated derivatives, while nucleophilic addition can produce amides or other nitrogen-containing compounds.
類似化合物との比較
Similar Compounds
2-Amino-6-fluorobenzothiazole: A precursor in the synthesis of 2-(6-Fluorobenzo[d]thiazol-2-yl)acetonitrile with similar biological activities.
6-Chlorobenzo[d]thiazol-2-yl)acetonitrile: A structurally similar compound with a chlorine atom instead of fluorine, exhibiting different reactivity and biological properties.
2-(6-Nitrobenzo[d]thiazol-2-yl)acetonitrile: Another derivative with a nitro group, used in various chemical and biological studies.
Uniqueness
2-(6-Fluorobenzo[d]thiazol-2-yl)acetonitrile is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. The fluorine atom enhances the compound’s stability and reactivity, making it a valuable intermediate in synthetic chemistry and a promising candidate for drug development .
特性
IUPAC Name |
2-(6-fluoro-1,3-benzothiazol-2-yl)acetonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5FN2S/c10-6-1-2-7-8(5-6)13-9(12-7)3-4-11/h1-2,5H,3H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZLYTHPJJKORPV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)SC(=N2)CC#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5FN2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
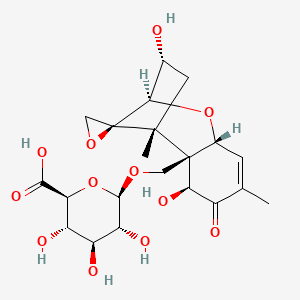
![Carbamic acid, [2-[(aminocarbonyl)hydroxyamino]ethyl]-, 1,1-dimethylethyl](/img/new.no-structure.jpg)

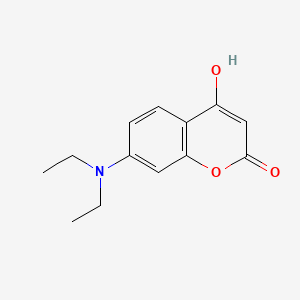

![[2-[[3-(2-Chlorobenzoyl)-5-ethyl-2-thienyl]amino]-2-oxoethyl]carbamic Acid Benzyl Ester](/img/structure/B583206.png)
![4-[2-(2-Amino-4,5,6,7-tetrahydro-4,6-dioxo-3H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoic Acid](/img/structure/B583209.png)
![4-[2-(2-Amino-4,5,6,7-tetrahydro-4,6-dioxo-3H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoic Acid Methyl Ester](/img/structure/B583210.png)
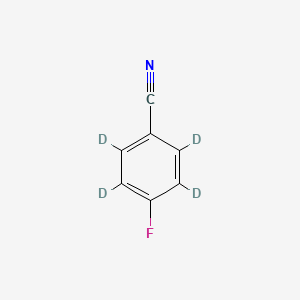
![6,7-Dioxabicyclo[3.2.1]oct-2-ene-8-carboxylic acid](/img/structure/B583212.png)
